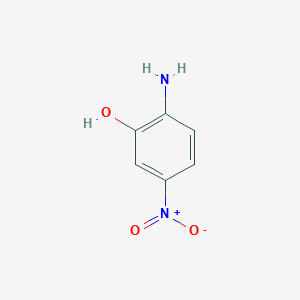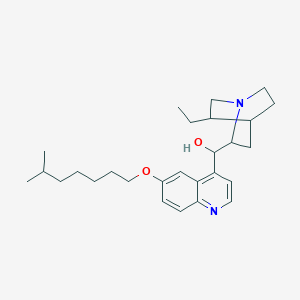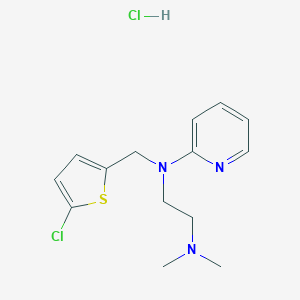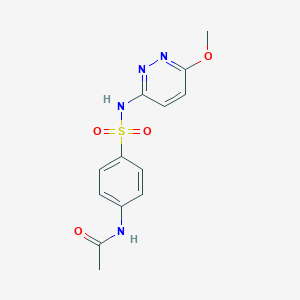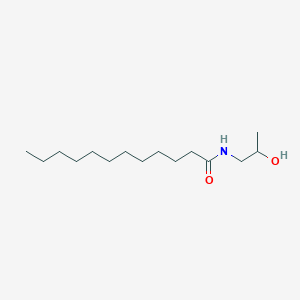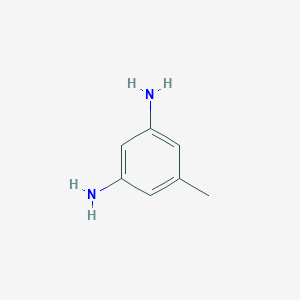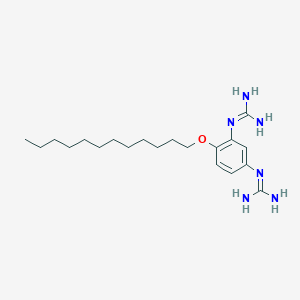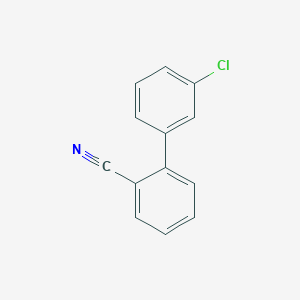
2-(3-Chlorophenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a nitrile group attached to a benzene ring. The presence of a chloro substituent on the phenyl ring at the 3-position indicates that it is a halogenated aromatic nitrile. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a nitrile group attached to an aromatic ring. For instance, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrates the addition of a nitrile group to a complex aromatic system . Similarly, the synthesis of 2-aminothiophene through heterocyclization of benzylthionitriles shows the versatility of nitrile group transformations . These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenyl)benzonitrile by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-Chlorophenyl)benzonitrile can be analyzed using various spectroscopic techniques and computational methods. For example, the crystal structure analysis and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provide insights into the geometric and electronic properties of chlorinated aromatic compounds . These techniques could be applied to determine the molecular structure of 2-(3-Chlorophenyl)benzonitrile.
Chemical Reactions Analysis
Chemical reactions involving nitrile-containing compounds can be complex and diverse. The addition of amines to certain nitrile compounds, leading to color changes, indicates that nitriles can participate in proton transfer reactions and form ion pairs . Moreover, the electrochemical coupling reactions of bromothiophenes with various halides catalyzed by nickel complexes suggest that halogenated nitriles like 2-(3-Chlorophenyl)benzonitrile could undergo similar coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic nitriles can be deduced from related compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides detailed information on vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the behavior of such molecules . Additionally, the investigation of 2-(3-acylselenoureido)benzonitriles and their cyclization reactions offers insights into the reactivity and stability of nitrile compounds under various conditions .
Applications De Recherche Scientifique
Biocatalysis and Organic Synthesis
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” can be used as a substrate in nitrilase-mediated biocatalysis reactions . These reactions have been of interest in organic synthesis for over six decades due to their high regio-, chemo-, and stereoselectivity . They are particularly appealing to synthetic chemists because regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which is virtually impossible by chemical hydrolysis .
- Methods of Application : The application of “2-(3-Chlorophenyl)benzonitrile” in this context involves its use as a substrate in nitrilase-mediated biocatalysis reactions . The specific experimental procedures and technical details would depend on the particular reaction being carried out.
- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .
Synthesis of High-Value Fine Chemicals and Pharmaceuticals
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of high-value fine chemicals and pharmaceuticals . This is due to the ability of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .
Synthesis of Pyrrole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of pyrrole derivatives . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities .
- Results or Outcomes : The outcomes of these reactions are pyrrole derivatives, which are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Synthesis of Indole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of indole derivatives . Indole is a biologically active scaffold that possesses a diverse nature of activities .
- Results or Outcomes : The outcomes of these reactions are indole derivatives, which are known to have many biological properties .
Synthesis of Trichloroacetylated Pyrrole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of trichloroacetylated pyrrole derivatives . These derivatives are known to have improved antibacterial activity .
- Results or Outcomes : The outcomes of these reactions are trichloroacetylated pyrrole derivatives, which are known to have improved antibacterial activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)benzonitrile | |
CAS RN |
1338095-85-4 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

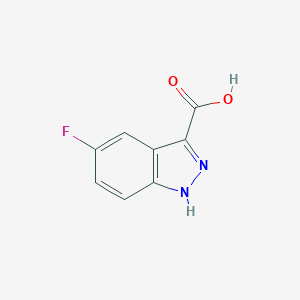
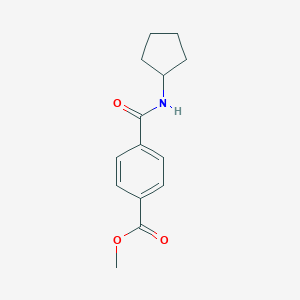
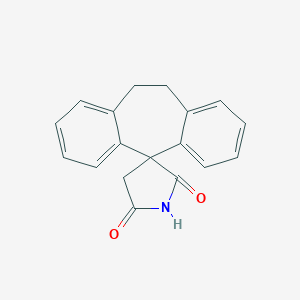
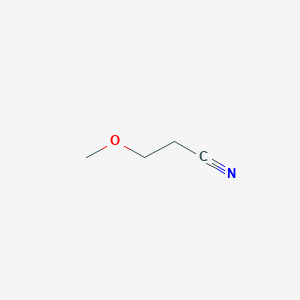

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
